Cas no 219552-64-4 (Tert-Butyl 6-nitro-1H-indole-1-carboxylate)
Tert-Butyl 6-nitro-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6-nitro-1H-indole-1-carboxylate
- tert-butyl 6-nitroindole-1-carboxylate
- tert-butyl 6-nitroindoline-1-carboxylate
- 1-Boc-6-nitroindole
- MQRWVUYQAKQBPO-UHFFFAOYSA-N
- WT752
- BCP12220
- AX8216371
- ST24025970
- V4412
- 6-Nitro-indole-1-carboxylic acid t-butyl ester
- SY009786
- N-Boc-6-nitroindole
- AKOS015999604
- SCHEMBL1999002
- DS-15802
- DTXSID60623734
- AO-800/41069674
- tert-butyl6-nitro-1H-indole-1-carboxylate
- DB-372021
- CS-M1315
- MFCD18206164
- 219552-64-4
- Tert-Butyl 6-nitro-1H-indole-1-carboxylate
-
- MDL: MFCD18206164
- Inchi: 1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-8H,1-3H3
- InChI Key: MQRWVUYQAKQBPO-UHFFFAOYSA-N
- SMILES: O(C(N1C=CC2C=CC(=CC1=2)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 262.09535693g/mol
- Monoisotopic Mass: 262.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77
- XLogP3: 3.1
Experimental Properties
- Boiling Point: 395.3±34.0°C at 760 mmHg
Tert-Butyl 6-nitro-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010059-5g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 5g |
$236.25 | 2023-09-02 | |
| Alichem | A199010059-10g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 10g |
$366.30 | 2023-09-02 | |
| Alichem | A199010059-25g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 25g |
$683.40 | 2023-09-02 | |
| Fluorochem | 212332-1g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 212332-5g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 5g |
£87.00 | 2022-03-01 | |
| Fluorochem | 212332-10g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 10g |
£166.00 | 2022-03-01 | |
| Fluorochem | 212332-25g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 95% | 25g |
£298.00 | 2022-03-01 | |
| ChemScence | CS-M1315-5g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | ≥97.0% | 5g |
$109.0 | 2022-04-27 | |
| ChemScence | CS-M1315-10g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 10g |
$180.0 | 2021-09-02 | ||
| ChemScence | CS-M1315-25g |
tert-Butyl 6-nitro-1H-indole-1-carboxylate |
219552-64-4 | 25g |
$327.0 | 2021-09-02 |
Tert-Butyl 6-nitro-1H-indole-1-carboxylate Suppliers
Tert-Butyl 6-nitro-1H-indole-1-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Tert-Butyl 6-nitro-1H-indole-1-carboxylate
Recent Advances in the Application of Tert-Butyl 6-nitro-1H-indole-1-carboxylate (CAS: 219552-64-4) in Chemical Biology and Pharmaceutical Research
Tert-Butyl 6-nitro-1H-indole-1-carboxylate (CAS: 219552-64-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of indole-based pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, where it serves as a versatile building block for the construction of complex molecules with potential therapeutic applications. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.
In the context of synthetic chemistry, Tert-Butyl 6-nitro-1H-indole-1-carboxylate has been employed as a precursor for the preparation of indole derivatives with diverse pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors, where the nitro group was selectively reduced to an amine, enabling further functionalization. The study reported a high-yielding, scalable process that underscores the compound's practicality in industrial settings.
Beyond its synthetic applications, recent research has explored the biological activities of derivatives stemming from this compound. For instance, a team at the University of Cambridge investigated its role in the development of anti-inflammatory agents, revealing that certain modifications to the indole core could enhance selectivity toward cyclooxygenase-2 (COX-2). These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential for COX-2-targeted therapies with reduced gastrointestinal side effects.
Another significant development involves the use of Tert-Butyl 6-nitro-1H-indole-1-carboxylate in the design of fluorescent probes for cellular imaging. A 2024 study in Chemical Communications detailed how the nitro group could be converted into a fluorophore, enabling real-time tracking of drug distribution in cancer cells. This application highlights the compound's dual utility as both a synthetic intermediate and a tool for biological research.
In conclusion, Tert-Butyl 6-nitro-1H-indole-1-carboxylate continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with the biological relevance of its derivatives, positions it as a valuable asset in the development of next-generation therapeutics. Future research directions may include further optimization of its synthetic pathways and exploration of its potential in targeted drug delivery systems.
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